molecular formula C8H10N2OS B1664575 2-Pyridineacetamide, 5-methylthio- CAS No. 31293-09-1

2-Pyridineacetamide, 5-methylthio-

Cat. No. B1664575
CAS RN: 31293-09-1
M. Wt: 166.25 g/mol
InChI Key: XNIHNKNDUBXBST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridineacetamide, 5-methylthio- is a biochemical.

Scientific Research Applications

Synthesis and Chemical Properties

  • Functionalized Pyridines Synthesis : 2-pyridineacetamides, including 5-methylthio derivatives, are developed through a novel synthesis process starting from pyran-2-one N-functionalized amidines. This involves a nucleophilic attack and thermal rearrangement, providing a method for producing 2-pyridineacetamide derivatives (Beccalli, Contini, & Trimarco, 2002).

  • Antimicrobial Agents Synthesis : Some derivatives of 2-pyridineacetamide, 5-methylthio-, have been synthesized for their antimicrobial properties. These compounds are compared with reference drugs like streptomycin and fusidic acid for their antibacterial and antifungal activities (Hossan et al., 2012).

  • Insecticidal Activity : Certain pyridine derivatives, including 2-pyridineacetamide, 5-methylthio-, have been tested for insecticidal activities, particularly against cowpea aphid, showing moderate to strong effectiveness (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Biological and Medical Research

  • Drug Development : Derivatives of 2-pyridineacetamide, 5-methylthio-, have been involved in the development of clinical drug candidates. For instance, certain compounds in this class have been identified as potent inhibitors in human acyl-coenzyme A: cholesterol O-acyltransferase, showing potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

  • Receptor Antagonist Research : Derivatives of 2-pyridineacetamide, 5-methylthio-, have been synthesized as highly selective metabotropic glutamate receptor antagonists. These compounds have shown potential in models of anxiety and might contribute to understanding the role of these receptors in various nervous system disorders (Cosford et al., 2003).

  • Radiopharmaceutical Development : In the field of radiopharmaceuticals, derivatives of 2-pyridineacetamide, 5-methylthio-, have been used in the development of new radioligands. These compounds are explored for imaging peripheral benzodiazepine receptors, which is crucial in diagnosing and studying various neurological and psychiatric conditions (Thominiaux et al., 2007).

properties

CAS RN

31293-09-1

Product Name

2-Pyridineacetamide, 5-methylthio-

Molecular Formula

C8H10N2OS

Molecular Weight

166.25 g/mol

IUPAC Name

2-(5-methylpyridin-2-yl)ethanethioamide

InChI

InChI=1S/C8H10N2S/c1-6-2-3-7(10-5-6)4-8(9)11/h2-3,5H,4H2,1H3,(H2,9,11)

InChI Key

XNIHNKNDUBXBST-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)CC(=S)N

Canonical SMILES

CC1=CN=C(C=C1)CC(=S)N

Appearance

Solid powder

Other CAS RN

31293-09-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-Pyridineacetamide, 5-methylthio-;  AG 42;  AG-42 AG42

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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